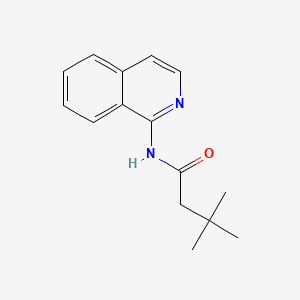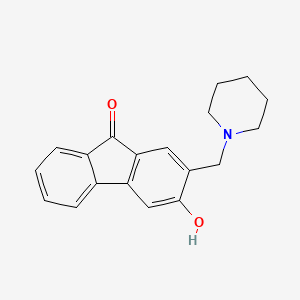
Fluoren-9-one, 3-hydroxy-2-piperidinomethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- is a chemical compound with the molecular formula C19H19NO2 and a molecular weight of 293.36 g/mol . This compound is known for its unique structure, which includes a fluorenone core substituted with a hydroxy group and a piperidinomethyl group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- typically involves the reaction of fluorenone derivatives with piperidine and appropriate reagents to introduce the hydroxy and piperidinomethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the fluorenone core can be reduced to form alcohols.
Substitution: The piperidinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Applications De Recherche Scientifique
Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- involves its interaction with specific molecular targets and pathways. The hydroxy and piperidinomethyl groups play crucial roles in its reactivity and binding affinity to various biological molecules. These interactions can lead to modulation of biological pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-9-fluorenone: A similar compound with a hydroxy group on the fluorenone core but lacking the piperidinomethyl group.
9-Fluorenone: The parent compound without any substituents.
2,7-Dibromo-9-fluorenone: A derivative with bromine substituents on the fluorenone core.
Uniqueness
Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- is unique due to the presence of both hydroxy and piperidinomethyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
42839-82-7 |
|---|---|
Formule moléculaire |
C19H19NO2 |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
3-hydroxy-2-(piperidin-1-ylmethyl)fluoren-9-one |
InChI |
InChI=1S/C19H19NO2/c21-18-11-16-14-6-2-3-7-15(14)19(22)17(16)10-13(18)12-20-8-4-1-5-9-20/h2-3,6-7,10-11,21H,1,4-5,8-9,12H2 |
Clé InChI |
HRADQXHPLQQMPG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=CC3=C(C=C2O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


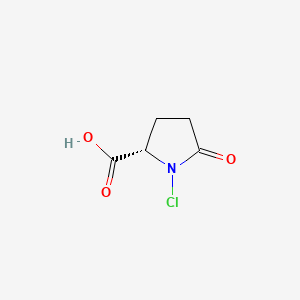
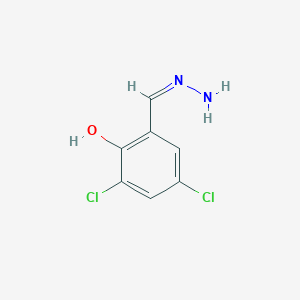

![N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13823859.png)
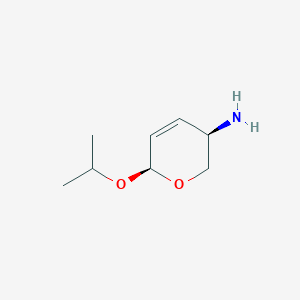



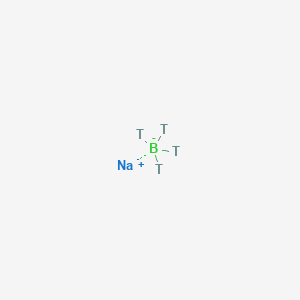

![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B13823915.png)
![{4-bromo-2-[(E)-(hydroxyimino)methyl]-6-iodophenoxy}acetic acid](/img/structure/B13823920.png)
